Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride is a chemical compound with the linear formula C12H15ClN2O3 . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of benzo [d] [1,3]dioxol-5-yl-2- (6-methoxynaphthalen-2-yl)propanoate, C21H18O5, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. These reactions typically involve Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2- (4- (Benzo [d] [1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine has a molecular weight of 298.34 and is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Antimicrobial and Antitubercular Potential
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as potent anti-mycobacterial chemotypes, effective against Mycobacterium tuberculosis, with several compounds showing promising results in in vitro testing. These compounds exhibit low cytotoxicity and have a high therapeutic index, making them potential candidates for tuberculosis treatment (Pancholia et al., 2016).
- Synthesized pyridine derivatives, including piperazin-1-yl methanone compounds, have shown variable and modest activity against bacterial and fungal strains in vitro, suggesting their potential as antimicrobial agents (Patel et al., 2011).
Neuroprotective Activity
- Piperazino-N-aryl-1,8-naphthalimide crown ethers, which include piperazine methanone derivatives, have been studied for their photo-induced electron transfer and fluorescent properties, indicating potential applications in neurological research and treatment (Gauci & Magri, 2022).
Structural and Synthetic Studies
- The synthesis and structural characterization of various piperazine methanone derivatives have been extensively researched. These studies contribute to understanding the molecular structure and properties of these compounds, which is crucial for developing new pharmaceuticals and materials (Eckhardt et al., 2020).
Anticancer Research
- Organotin(IV) derivatives of benzo[d][1,3]dioxol-5-ylmethyl piperazine have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, indicating their potential in cancer therapy (Shaheen et al., 2018).
Anticonvulsant Agents
- Derivatives of benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone have been explored as sodium channel blockers and anticonvulsant agents, with some compounds showing promising results in preclinical models (Malik & Khan, 2014).
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of anticancer activity. These compounds are thought to work by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . Another compound, (S)-N- (5- (4- (1- (benzo [d] [1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide, hydrochloride salt (also known as ASN90), is expected to work by preventing the removal of carbohydrate groups from the tau protein, which will in turn prevent the tau proteins from folding incorrectly .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10;/h1-2,7,13H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEOLWHTDQBEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.